1-(1H-benzotriazol-1-yl)-2-methylpentan-1-one
Overview
Description
1-(1H-benzotriazol-1-yl)-2-methylpentan-1-one is an organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility in organic synthesis and their applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is of interest due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzotriazol-1-yl)-2-methylpentan-1-one can be achieved through several methods. One common approach involves the coupling of Grignard reagents with N-substituted α-(1H-benzotriazol-1-yl) nitrones in the presence of catalytic amounts of zinc bromide . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzotriazol-1-yl)-2-methylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzotriazole moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(1H-benzotriazol-1-yl)-2-methylpentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of materials with specific properties, such as corrosion inhibitors and UV stabilizers
Mechanism of Action
The mechanism of action of 1-(1H-benzotriazol-1-yl)-2-methylpentan-1-one involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical processes. Additionally, the compound’s reactivity allows it to form covalent bonds with target molecules, leading to its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU): A commonly used coupling reagent in peptide synthesis.
1H-Benzotriazol-1-yloxytri(1-pyrrolidinyl)phosphonium hexafluorophosphate: Another peptide coupling reagent with similar applications.
Uniqueness
1-(1H-benzotriazol-1-yl)-2-methylpentan-1-one is unique due to its specific structure, which imparts distinct reactivity and properties
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-2-methylpentan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-6-9(2)12(16)15-11-8-5-4-7-10(11)13-14-15/h4-5,7-9H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCKSTYHCNWOFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1C2=CC=CC=C2N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254669 | |
Record name | 1-(1H-Benzotriazol-1-yl)-2-methyl-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501254669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349428-83-7 | |
Record name | 1-(1H-Benzotriazol-1-yl)-2-methyl-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349428-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-Benzotriazol-1-yl)-2-methyl-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501254669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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